molecular formula C14H17BrF3NO3 B13716828 tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate

tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate

Cat. No.: B13716828
M. Wt: 384.19 g/mol
InChI Key: UVJVSXYBYRRZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate: is an organic compound with the molecular formula C13H15BrF3NO3 It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

  • Substitution reactions yield various substituted benzylcarbamates.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions result in amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of interactions with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
  • tert-Butyl (2-bromo-4-fluorophenyl)carbamate

Comparison:

  • tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate shares a similar trifluoromethoxy group but differs in the position of the substituents on the benzene ring.
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring instead of a benzene ring, leading to different chemical properties and reactivity.
  • tert-Butyl (2-bromo-4-fluorophenyl)carbamate contains a fluorine atom instead of a trifluoroethoxy group, which affects its electronic properties and interactions with biological targets.

The uniqueness of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17BrF3NO3

Molecular Weight

384.19 g/mol

IUPAC Name

tert-butyl N-[[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methyl]carbamate

InChI

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-7-9-4-5-11(10(15)6-9)21-8-14(16,17)18/h4-6H,7-8H2,1-3H3,(H,19,20)

InChI Key

UVJVSXYBYRRZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.